molecular formula C11H11BrO B3125341 7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 32281-99-5

7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B3125341
CAS RN: 32281-99-5
M. Wt: 239.11 g/mol
InChI Key: UDPZWJLBZDWBNI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule, its geometry, and the type of bonds present (covalent, ionic, etc.). Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, its reactivity, and the products it forms under different conditions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Reactivity

A study by Gabbutt et al. (1994) details the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones, including 1-bromo-3,4-dihydronaphthalene, through reactions with PBr3. This process highlights a method for creating a range of novel substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).

NMR Spectroscopy Analysis

Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, including 3,4-dihydro-5-isopropyl-6,7-dimethoxy-3-methyl-1(2H)-naphthalenone. This research provides insights into the structural analysis of such compounds using advanced NMR techniques (Alam et al., 1995).

Structural Studies and Reactions

Müller and Nguyen-Thi (1984) explored the structure and reactivity of 1,1-Difluorocyclopropa[a]naphthalene, derived from 4-bromo-1,2-dihydronaphthalene. Their work, involving NMR spectroscopy, contributes to understanding the stability and reaction pathways of such compounds (Müller & Nguyen-Thi, 1984).

Electrocyclic Ring Closure

Gilchrist and Healy (1993) investigated the conversion of 1-bromo-3,4-dihydronaphthalene-2-carboxaldehyde into N,N-dimethylhydrazones of 1-aryl- and 1-vinyl-3,4-dihydronaphthalene-2-carboxaldehydes. This study provides a method for the synthesis of these compounds, which could have various applications in chemical synthesis (Gilchrist & Healy, 1993).

Antimicrobial Metabolites Study

Sun et al. (2011) isolated new metabolites from the aquatic fungus Delitschia corticola, including a compound structurally similar to 3,4-dihydronaphthalen-1(2H)-one. This research contributes to the field of natural product chemistry and antimicrobial studies (Sun et al., 2011).

Oxidation Reactions

Malkova et al. (2014) conducted a study on the oxidation reactions of azines, involving the synthesis of 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one from 3,4-dihydronaphthalen-1(2H)-one. This research adds to the knowledge of oxidation chemistry in organic compounds (Malkova et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, its toxicity, and necessary safety precautions.


Future Directions

This would involve hypothesizing potential applications of the compound based on its properties and behavior, and suggesting areas for future research.


Please consult with a chemistry professional or academic database for more specific information on “7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one”.


properties

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPZWJLBZDWBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237092
Record name 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-methyl-3,4-dihydronaphthalen-1(2H)-one

CAS RN

32281-99-5
Record name 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32281-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-2-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BE Sleebs, WJA Kersten, S Kulasegaram… - Journal of Medicinal …, 2013 - ACS Publications
Developing potent molecules that inhibit Bcl-2 family mediated apoptosis affords opportunities to treat cancers via reactivation of the cell death machinery. We describe the hit-to-lead …
Number of citations: 78 pubs.acs.org
武田斉大 - (No Title), 2016 - Tohoku University
Number of citations: 5

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